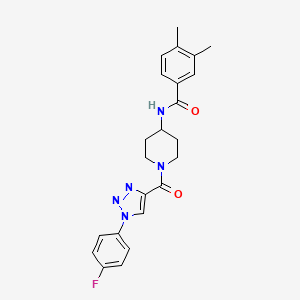

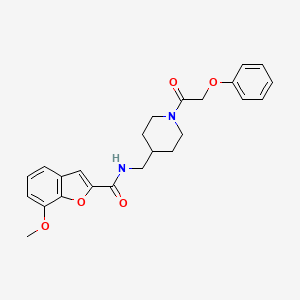

7-甲氧基-N-((1-(2-苯氧基乙酰)哌啶-4-基)甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

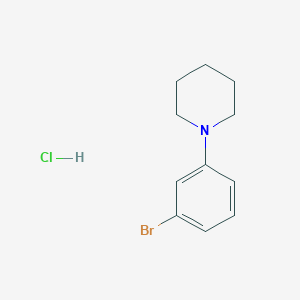

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

合成和生物学评估

神经保护和抗氧化作用: 一项研究介绍了新型苯并呋喃-2-甲酰胺衍生物,包括与目标化合物结构相似的衍生物,评估了它们的神经保护和抗氧化活性。在 NMDA 诱导的兴奋性神经元细胞损伤模型中测试了这些化合物,其中一些化合物表现出显着的神经保护作用。特别地,一种化合物表现出有效的神经保护作用,这表明苯并呋喃部分的特定取代基可以增强抗兴奋毒性、清除活性氧和抗氧化活性 (Cho 等,2015).

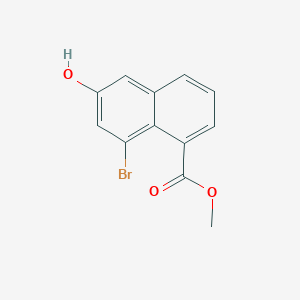

抗胆碱酯酶活性: 评估了基于呋并苯并呋喃和甲苯二氧杂戊二烯骨架的新型氨基甲酸酯的抗胆碱酯酶特性。发现这些化合物是乙酰胆碱酯酶 (AChE) 或丁酰胆碱酯酶 (BChE) 的有效抑制剂,表明其在治疗胆碱能功能障碍为特征的疾病(如阿尔茨海默病)方面具有潜在的治疗应用 (Luo 等,2005).

选择性西格玛受体配体: 描述了对西格玛受体具有选择性的苯并呋喃-2-甲酰胺配体的合成,展示了它们对西格玛-1 受体的高亲和力。这些配体,包括 3-甲基-N-苯基-N-(3-(哌啶-1-基)丙基)苯并呋喃-2-甲酰胺,在神经精神和神经退行性疾病中具有进一步探索的潜力 (Marriott 等,2012).

PD-1/PD-L1 抑制在癌症治疗中的应用: 一项研究合成了靶向 PD-1/PD-L1 相互作用的 3-(4-((5-((2-甲基联苯-3-基)甲氧基)-2-(哌嗪-1-基甲基)苯氧基)甲基)-1H-1,2,3-三唑-1-基)苯甲腈衍生物。一种化合物显示出显着的抑制活性,突出了癌症免疫治疗开发的潜在途径 (Narva 等,2020).

未来方向

Piperidine derivatives are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for their synthesis is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds often interact with their targets to induce changes that result in their observed biological activities .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

属性

IUPAC Name |

7-methoxy-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-20-9-5-6-18-14-21(31-23(18)20)24(28)25-15-17-10-12-26(13-11-17)22(27)16-30-19-7-3-2-4-8-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPLLARSOEDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)

![1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2557410.png)

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)